1,4-Benzodioxin-5-carboxamide, 2,3-dihydro-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)-8-methoxy- 1,4-Benzodioxin-5-carboxamide, 2,3-dihydro-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)-8-methoxy-
Brand Name: Vulcanchem
CAS No.: 73584-17-5
VCID: VC17965617
InChI: InChI=1S/C20H23FN2O5/c1-23(14-5-3-13(21)4-6-14)12-15(24)11-22-20(25)16-7-8-17(26-2)19-18(16)27-9-10-28-19/h3-8,15,24H,9-12H2,1-2H3,(H,22,25)
SMILES:
Molecular Formula: C20H23FN2O5
Molecular Weight: 390.4 g/mol

1,4-Benzodioxin-5-carboxamide, 2,3-dihydro-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)-8-methoxy-

CAS No.: 73584-17-5

Cat. No.: VC17965617

Molecular Formula: C20H23FN2O5

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Benzodioxin-5-carboxamide, 2,3-dihydro-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)-8-methoxy- - 73584-17-5

Specification

CAS No. 73584-17-5
Molecular Formula C20H23FN2O5
Molecular Weight 390.4 g/mol
IUPAC Name N-[3-(4-fluoro-N-methylanilino)-2-hydroxypropyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-8-carboxamide
Standard InChI InChI=1S/C20H23FN2O5/c1-23(14-5-3-13(21)4-6-14)12-15(24)11-22-20(25)16-7-8-17(26-2)19-18(16)27-9-10-28-19/h3-8,15,24H,9-12H2,1-2H3,(H,22,25)
Standard InChI Key VQRVFXGUXAMORU-UHFFFAOYSA-N
Canonical SMILES CN(CC(CNC(=O)C1=C2C(=C(C=C1)OC)OCCO2)O)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Properties

Molecular Identity

The compound’s IUPAC name, N-[3-(4-fluoro-N-methylanilino)-2-hydroxypropyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-8-carboxamide, reflects its hybrid structure combining a 1,4-benzodioxane core with a fluorinated arylalkylamide side chain. Its molecular formula is C₂₀H₂₃FN₂O₅, with a molecular weight of 390.4 g/mol . Key identifiers include:

PropertyValue
CAS Registry Number73584-17-5
PubChem CID3056234
DSSTox Substance IDDTXSID80994372
SMILESCN(CC(CNC(=O)C1=C2C(=C(C=C1)OC)OCCO2)O)C3=CC=C(C=C3)F

The SMILES string encodes a 1,4-benzodioxane ring (OCCO2) substituted with a methoxy group at position 5 and a carboxamide at position 8. The side chain features a 2-hydroxypropyl linker bonded to a methylamino-4-fluorophenyl group .

Synthesis and Derivative Formation

Synthetic Pathways

Although no published synthesis of this exact compound exists, its structural similarity to 1,4-benzodioxane-6-carboxamide analogs suggests a plausible route mirroring methodologies reported by :

  • Esterification of Gallic Acid: Methyl 3,4,5-trihydroxybenzoate is prepared via sulfuric acid-catalyzed reaction of gallic acid in methanol.

  • Benzodioxane Ring Formation: Reacting the ester with 1,2-dibromoethane in acetone/K₂CO₃ yields a 6,8-disubstituted-1,4-benzodioxane intermediate.

  • Side Chain Introduction: The intermediate undergoes nucleophilic substitution with mercaptans or amines to install the fluorophenyl-methylamino-hydroxypropyl side chain.

  • Amide Coupling: Hydrolysis of the methyl ester to a carboxylic acid, followed by conversion to an acid chloride and reaction with amines, furnishes the final carboxamide .

Derivative Optimization

Structural modifications to enhance bioavailability or activity might include:

  • Sulfur Oxidation: Converting sulfide moieties to sulfoxides or sulfones (e.g., using H₂O₂/TeO₂) .

  • Side Chain Variation: Substituting the 4-fluorophenyl group with other aryl or heteroaryl groups.

  • Methoxy Group Replacement: Replacing the 8-methoxy group with halogens or alkyl chains to modulate electronic effects.

Computational and Predictive Data

Physicochemical Properties

PubChem-derived computed properties indicate:

  • LogP: Estimated at 2.1, suggesting moderate lipophilicity.

  • Hydrogen Bond Donors/Acceptors: 3 donors (NH, OH) and 6 acceptors (O, N).

  • Topological Polar Surface Area (TPSA): 98.9 Ų, consistent with moderate membrane permeability .

ADMET Predictions

Using tools like SwissADME:

  • Absorption: Moderate intestinal absorption due to TPSA < 140 Ų.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy and fluorophenyl groups.

  • Toxicity: Low Ames test mutagenicity risk predicted (absence of reactive functional groups).

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